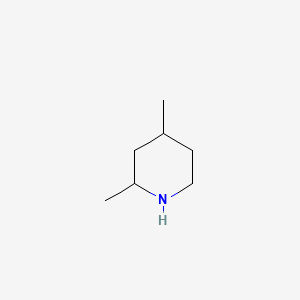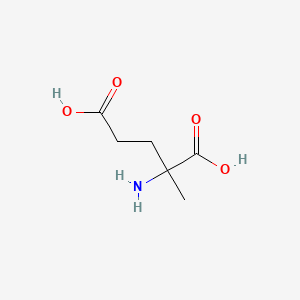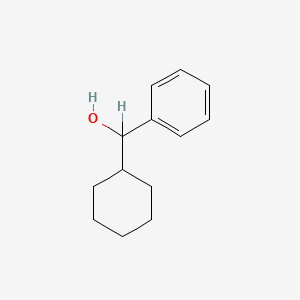
o-Tolylmagnesiumbromid
Übersicht
Beschreibung
O-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is an organometallic compound . It is commonly used in Grignard reactions, a type of chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .
Synthesis Analysis
O-Tolylmagnesium chloride can be synthesized from low-cost NiCl2·6H2O or NiBr2·3H2O and the desired ligand followed by the addition of 1 equivalent of Grignard reagent . Another method involves reacting o-chlorobenzonitrile with p-tolylmagnesium chloride in the presence of a nickel catalyst, an ethereal solvent, and N-methylpyrrolidinone (NMP) as a cosolvent .Molecular Structure Analysis
The molecular formula of o-Tolylmagnesium chloride is C7H7ClMg . Its molecular weight is 150.89 .Chemical Reactions Analysis
O-Tolylmagnesium chloride is used in Grignard reactions . It can react with o-chlorobenzonitrile to produce o-tolylbenzonitrile, a key intermediate for the synthesis of antihypertensive drugs . It can also be used to produce 2-Methylbiphenyl .Physical And Chemical Properties Analysis
O-Tolylmagnesium chloride is a highly flammable liquid and vapor . It has a density of 0.96 g/mL at 20 °C . Its boiling point is 110.6ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Grignard-Reagenz
o-Tolylmagnesiumbromid ist eine Art von Grignard-Reagenz . Grignard-Reagenzien sind Organomagnesiumverbindungen, die in der organischen Chemie weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Sie werden in einer Vielzahl von Reaktionen verwendet, wie z. B. der Grignard-Reaktion, bei der sie zu Carbonylgruppen addiert werden, um Alkohole zu bilden .
Synthese von N-Heterocyclen
This compound wurde bei der Synthese von 2-Alkyl-, Aryl- und Alkenyl-substituierten N-Heterocyclen verwendet . Diese einstufige Umwandlung von heterocyclischen N-Oxiden wird durch die Kombination von Kupferkatalyse und Aktivierung durch Lithiumfluorid oder Magnesiumchlorid erreicht .
Bausteine in der organischen Synthese
This compound wird als Baustein in der organischen Synthese verwendet . Es kann verwendet werden, um die o-Tolylgruppe in ein Molekül einzuführen, das dann weiter funktionalisiert werden kann .
Katalysator in chemischen Reaktionen
This compound kann in bestimmten chemischen Reaktionen als Katalysator wirken . Zum Beispiel kann es in Verbindung mit Kupferkatalyse für die Umwandlung von heterocyclischen N-Oxiden verwendet werden .
Vorläufermaterial bei der Dünnschichtdeposition
This compound wird als Vorläufermaterial bei der Dünnschichtdeposition verwendet . Dünnschichten werden häufig bei der Herstellung von Halbleitern, Solarzellen und anderen elektronischen Geräten verwendet .
Pharmazeutische Anwendungen
This compound kann bei der Synthese von Pharmazeutika verwendet werden . Die o-Tolylgruppe findet sich in einer Reihe von pharmazeutischen Verbindungen, und this compound kann verwendet werden, um diese Gruppe während des Syntheseprozesses einzuführen .
Safety and Hazards
Wirkmechanismus
Target of Action
o-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of o-Tolylmagnesium chloride are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of o-Tolylmagnesium chloride involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon in the carbonyl group . The carbon-magnesium bond in o-Tolylmagnesium chloride is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, resulting in the addition of the o-tolyl group to the carbonyl compound .
Biochemical Pathways
o-Tolylmagnesium chloride is primarily used in the Grignard reaction, a cornerstone of organic synthesis . The Grignard reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The downstream effects include the production of secondary and tertiary alcohols, among other organic compounds .
Pharmacokinetics
It’s worth noting that o-Tolylmagnesium chloride is usually handled and stored in anhydrous conditions due to its reactivity with water .
Result of Action
The result of the action of o-Tolylmagnesium chloride is the formation of new organic compounds via the Grignard reaction . The addition of the o-tolyl group to a carbonyl compound can help synthesize complex molecules used in various fields, including pharmaceuticals and materials science .
Action Environment
The action of o-Tolylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent . Temperature can also influence the reaction rate and yield .
Eigenschaften
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSLLSEXLZRRH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33872-80-9 | |
| Record name | O-TOLYLMAGNESIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does o-tolylmagnesium chloride interact with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2) and what is the outcome of this reaction?
A1: o-Tolylmagnesium chloride acts as a nucleophile, attacking the electrophilic phosphorus atom in N-dichlorophosphoryl-P-trichlorophosphazene. This reaction results in the substitution of chlorine atoms with o-tolyl groups. The final product is a pentaaryl phosphazene containing three o-tolyl groups. This specific reaction was not isolated in the study, but the general reaction scheme suggests its formation [].
Q2: What characterization techniques were used to confirm the structure of the products formed in the reactions with o-tolylmagnesium chloride and similar reagents?
A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the pentaaryl phosphazene products. These techniques include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), ³¹P Nuclear Magnetic Resonance (³¹P NMR), and mass spectrometry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


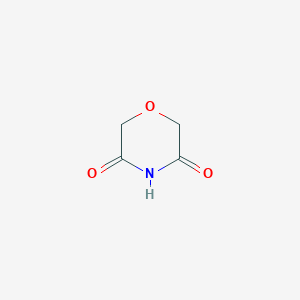

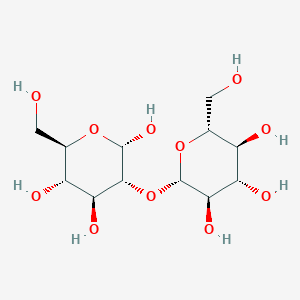




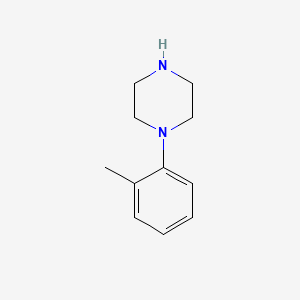

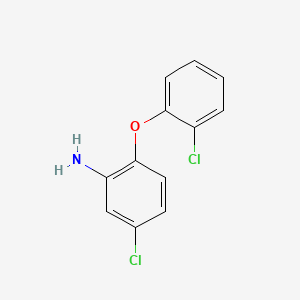
![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)
